7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción
Propiedades
IUPAC Name |
7-(4-bromophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN6O2/c29-21-6-8-23(9-7-21)34-18-25(20-4-2-1-3-5-20)26-27(30-19-31-28(26)34)33-16-14-32(15-17-33)22-10-12-24(13-11-22)35(36)37/h1-13,18-19H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSQTNRSDCFQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic derivative belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a modulator of various signaling pathways. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety and multiple aromatic rings, contributing to its pharmacological properties.
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class may act as inhibitors of key kinases involved in cancer progression. Specifically, they have shown potential in inhibiting the PI3K-PKB-mTOR signaling pathway, which is often dysregulated in various cancers. This pathway is critical for cell growth, proliferation, and survival.
In Vitro Studies
In vitro assays have demonstrated that This compound exhibits significant cytotoxicity against several cancer cell lines. The compound was tested against human tumor xenografts, showing promising results in inhibiting tumor growth at nanomolar concentrations.
Table 1: Cytotoxicity of the Compound Against Various Cancer Cell Lines
In Vivo Studies
In vivo studies have further validated the anti-cancer properties of this compound. For instance, it was observed that administration of the compound significantly reduced tumor size in nude mice models bearing human tumor xenografts.
Case Study: Tumor Growth Inhibition in Mice
In a study involving nude mice implanted with A549 cells, treatment with the compound resulted in:
- Tumor Size Reduction : Average tumor size decreased by approximately 65% compared to control groups.
- Survival Rate Improvement : The survival rate of treated mice improved significantly over a 30-day observation period.
Pharmacokinetics
Despite its potent activity, pharmacokinetic studies revealed challenges such as rapid metabolism and low oral bioavailability. Modifications to the chemical structure are being explored to enhance these properties while maintaining biological efficacy.
Discussion
The findings surrounding This compound suggest it holds promise as a therapeutic agent in oncology. Its ability to modulate critical signaling pathways positions it as a candidate for further development in targeted cancer therapies.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse pharmacological and structural properties depending on substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations:
Piperazine vs. Pyrrolidine: Piperazine derivatives (target compound, ) exhibit stronger basicity and receptor-binding capacity than pyrrolidine analogs (e.g., ), making them suitable for CNS-targeted drugs.
Synthetic Accessibility :
- The target compound’s synthesis likely requires coupling of pre-formed piperazine and pyrrolo[2,3-d]pyrimidine intermediates, similar to methods in . Yields for such multi-step reactions are typically moderate (e.g., 22% in , 71–85% in ).
Biological Relevance: Piperazinyl-nitrophenyl moieties (target compound) are associated with dopamine receptor antagonism or kinase inhibition, as seen in structurally related antipsychotics .
Structural and Crystallographic Insights
- The triclinic crystal system (space group P1) observed in for a chlorophenyl analog suggests that bulky substituents at position 7 (e.g., bromophenyl in the target compound) may induce similar packing arrangements.
- Bond angles and torsion angles (e.g., C10–C15–C14 = 119.6° in ) provide benchmarks for computational modeling of the target compound’s conformation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
